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Compound of Interest

Compound Name: BioE-1115

Cat. No.: B2789422 Get Quote

Technical Support Center: BioE-1115
Disclaimer: BioE-1115 is a potent and specific inhibitor of PAS kinase (PASK) intended for

laboratory research purposes only. It is not approved for human use, and no clinical data on its

long-term treatment side effects in humans are available. The information provided here is for

researchers, scientists, and drug development professionals utilizing BioE-1115 in preclinical

research settings.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BioE-1115?

A1: BioE-1115 is a specific inhibitor of PAS kinase (PASK).[1][2] PASK is a key regulator of

lipogenesis, the metabolic process of synthesizing fatty acids. It functions by promoting the

proteolytic maturation of the sterol regulatory element-binding protein-1c (SREBP-1c), a crucial

transcription factor for genes involved in fatty acid and triglyceride synthesis.[1] By inhibiting

PASK, BioE-1115 prevents the maturation of SREBP-1c, leading to a downstream reduction in

the expression of lipogenic genes in the liver.[1][2][3]

Q2: I am not observing the expected decrease in SREBP-1c target gene expression in my in

vitro experiment. What could be the issue?

A2: Several factors could contribute to this. First, verify the concentration of BioE-1115 used.

Studies have shown that concentrations in the micromolar range (e.g., 10-50µM) are effective

in cultured cells for reducing SRE-driven luciferase activity and SREBP-1c maturation.[2]

Second, ensure the cell line you are using expresses PASK and the necessary components of
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the SREBP-1c signaling pathway. The effect of BioE-1115 is specific to the liver, so hepatic cell

lines like primary hepatocytes are appropriate models.[2] Finally, consider the stimulation

conditions. The SREBP-1c pathway is activated by insulin; therefore, insulin stimulation is often

required to observe the inhibitory effect of BioE-1115.[2]

Q3: My in vivo study with BioE-1115 in a high-fat diet mouse model is not showing a significant

reduction in serum triglycerides. What are the potential reasons?

A3: The efficacy of BioE-1115 in vivo can be influenced by several variables. The dosage and

duration of treatment are critical. For instance, in C57BL/6J mice on a high-fat/high-fructose

diet, a dose of 100 mg/kg/day was shown to be effective.[3] In Zucker rats, dose-dependent

effects were observed, with significant reductions in triglycerides at 30 and 100 mg/kg/day.[3]

Ensure that the dosing regimen is appropriate for your animal model and experimental design.

Additionally, the specific diet composition and the duration of the diet-induced metabolic

phenotype before treatment initiation can impact the outcomes. It is also important to confirm

the stability and bioavailability of BioE-1115 in your formulation.

Q4: Are there any known off-target effects of BioE-1115 that I should be aware of in my

experiments?

A4: BioE-1115 has been shown to be a highly specific inhibitor of PASK, with an IC50 of

approximately 4nM.[2] In a kinase panel screen, the most potently inhibited off-target kinase

was casein kinase 2α, with a significantly higher IC50 of about 10µM, indicating a 2500-fold

greater potency for PASK.[2] While this suggests high specificity, it is good practice in any

pharmacological study to consider potential off-target effects, especially at higher

concentrations. If you observe unexpected phenotypes, it may be prudent to investigate the

potential involvement of other pathways.

Quantitative Data Summary
The following table summarizes the reported quantitative effects of BioE-1115 in preclinical

animal models.
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Parameter Animal Model Treatment Details Key Findings

Fasting Blood

Glucose

High-Fat/High-

Fructose Diet (HF-

HFrD) Mice

100 mg/kg/day BioE-

1115

Significantly lower

fasting glucose at

weeks 8, 16, and 23

compared to vehicle.

[3]

Serum Triglycerides HF-HFrD Mice
100 mg/kg/day BioE-

1115

Significantly lower

serum triglyceride

concentration

compared to vehicle.

[3]

Hepatic Triglycerides HF-HFrD Mice
100 mg/kg/day BioE-

1115

Significantly lower

hepatic triglyceride

content, similar to

normal chow-fed

mice.[3]

Body and Liver

Weight
HF-HFrD Mice

100 mg/kg/day BioE-

1115

Reduced body weight

and liver weight.[3]

Serum Glucose,

Insulin, and

Triglycerides

Zucker Rats
3, 10, 30, and 100

mg/kg/day BioE-1115

Dose-dependent

decreases in serum

glucose, insulin, and

triglycerides, with

significant effects at

30 and 100 mg/kg.[3]

At 100 mg/kg/day,

triglycerides

decreased by

approximately 87%.[3]

Insulin Sensitivity Zucker Rats
Dose-dependent

BioE-1115

Dose-dependently

restored insulin

sensitivity as

assessed by glucose

tolerance testing.[3]
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SREBP-1c Target

Gene Expression

High-Fructose Diet

(HFrD) Rats

90-day treatment with

BioE-1115

Enhanced

suppression of

SREBP-1c target

genes (Fasn, Acc1)

with longer treatment.

At 10, 30, and 100

mg/kg, expression

was restored to that of

normal chow-fed

animals.[2]

Overt Toxicity HFrD Rats Not specified

No significant change

in liver or body weight,

suggesting a lack of

overt toxicity at the

tested doses.[2]

Experimental Protocols
Key Experiment: Assessment of BioE-1115 on SREBP-1c Maturation in Cultured Hepatocytes

Objective: To determine the effect of BioE-1115 on the proteolytic maturation of SREBP-1c in

response to insulin stimulation in primary rat hepatocytes.

Methodology:

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats using a collagenase

perfusion method. Plate the cells on collagen-coated dishes and culture in appropriate

media.

Treatment: After allowing the cells to adhere and recover, starve the cells in a serum-free

medium for a specified period (e.g., 4-6 hours). Pre-treat the cells with varying

concentrations of BioE-1115 (e.g., 10, 30, 50 µM) or vehicle control for 1-2 hours.

Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a defined period (e.g., 6-8

hours) to induce SREBP-1c maturation.
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Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a

suitable buffer containing protease inhibitors to preserve the precursor and mature forms of

SREBP-1c.

Western Blot Analysis:

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for SREBP-1, which recognizes both

the precursor (~125 kDa) and the mature nuclear form (~68 kDa).

Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein

loading.

Incubate with a corresponding secondary antibody and visualize the protein bands using

an appropriate detection system.

Quantification and Analysis: Quantify the band intensities for the precursor and mature forms

of SREBP-1c. Calculate the ratio of mature to precursor SREBP-1c for each treatment

condition. A decrease in this ratio in the BioE-1115-treated samples compared to the insulin-

stimulated control indicates inhibition of SREBP-1c maturation.[2]

Visualizations
Caption: Signaling pathway of BioE-1115 action.
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Caption: In vivo experimental workflow for BioE-1115.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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